Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate

Anticancer Platinum complexes Fluorinated amino acid ligands

This α,α-disubstituted amino ester is a protected precursor to α-trifluoromethylalanine (α-Tfm-Ala). The CF₃ group dramatically reduces amine nucleophilicity (~pKa shift of 3–4 units) and increases carboxylic acid acidity by ~1.5–2.0 pKa units versus non-fluorinated analogs. These electronic perturbations, combined with the steric bulk of CF₃ (comparable to isopropyl), enforce unique peptide backbone constraints that methyl esters cannot replicate. Substituting with methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate (CAS 87492-64-6) introduces differential reactivity during selective deprotection, risking lower synthetic yields. This compound is essential for applications requiring precise control over peptide conformation, metabolic stability, or 19F NMR probe sensitivity.

Molecular Formula C6H10F3NO2
Molecular Weight 185.146
CAS No. 1513588-93-6
Cat. No. B2846638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-3,3,3-trifluoro-2-methylpropanoate
CAS1513588-93-6
Molecular FormulaC6H10F3NO2
Molecular Weight185.146
Structural Identifiers
SMILESCCOC(=O)C(C)(C(F)(F)F)N
InChIInChI=1S/C6H10F3NO2/c1-3-12-4(11)5(2,10)6(7,8)9/h3,10H2,1-2H3
InChIKeyUJQGXFFWVCRLHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-Amino-3,3,3-trifluoro-2-methylpropanoate (CAS 1513588-93-6): A Versatile α-Trifluoromethyl-α-Alanine Ester Building Block for Peptide Engineering and Medicinal Chemistry


Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate (CAS 1513588-93-6) is a non-proteinogenic α,α-disubstituted amino acid ester featuring a trifluoromethyl (Tfm) group directly attached to the α-carbon [1]. As a member of the α-trifluoromethyl-α-amino acid (α-Tfm-AA) class, this compound combines an electron-withdrawing CF₃ moiety, a sterically hindered quaternary α-carbon, and a protected ethyl ester carboxyl group . The compound serves as a protected precursor to α-trifluoromethylalanine (α-Tfm-Ala), a fluorinated analog of alanine in which the α-methyl hydrogens are replaced by a CF₃ group, imparting unique physicochemical properties including enhanced hydrophobicity, altered pKa values, and conformational constraints [2].

Why Ethyl 2-Amino-3,3,3-trifluoro-2-methylpropanoate Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated α-Methyl Alanine Analogs


Procurement decisions involving fluorinated amino acid esters must account for the fact that in-class compounds exhibit fundamentally different physicochemical and electronic properties that directly impact downstream research outcomes. The α-CF₃ group in ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate creates a unique combination of effects not present in non-fluorinated α-methylalanine esters (e.g., α-aminoisobutyric acid ethyl ester) or mono-fluorinated analogs: (1) dramatic reduction in amine nucleophilicity (pKa ~3-4 units lower than non-fluorinated analogs) requiring adjusted coupling conditions [1]; (2) increased carboxylic acid acidity by approximately 1.5-2.0 pKa units relative to non-fluorinated counterparts [1]; (3) enhanced hydrophobicity with each CF₃ group contributing approximately +0.5 to +1.0 logP units compared to CH₃ [2]; and (4) steric bulk of CF₃ (comparable to isopropyl) that alters peptide backbone conformation and protein-protein interactions in ways that CH₃ cannot replicate [2]. Substituting with methyl ester analogs (e.g., methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate, CAS 87492-64-6) introduces differential reactivity during selective deprotection steps, potentially compromising synthetic yields and final product purity . These compound-specific properties make generic substitution scientifically invalid for applications requiring precise control over peptide conformation, metabolic stability, or biological activity.

Quantitative Evidence Guide: Differentiating Ethyl 2-Amino-3,3,3-trifluoro-2-methylpropanoate from Analogs Across Key Performance Dimensions


Enantiopure α-Trifluoromethylalanine via Ethyl Ester: Platinum(II) Complex Cytotoxicity Comparable to Cisplatin with Altered Mechanism

The (R)-enantiomer of α-trifluoromethylalanine (α-Tfm-Ala), which can be derived from enantiopure ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate following ester hydrolysis, was incorporated as an N,O-chelating ligand in platinum(II) complexes. The complex [Pt(NH₃)₂(α-Tfm-Ala)] with R-configuration demonstrated in vitro cytotoxicity comparable to cisplatin [1]. Critically, flow cytometric analysis on NCI-H460 tumor cells revealed the absence of G2/M cell cycle arrest, which is characteristically observed with cisplatin treatment, indicating a mechanism of action distinct from cisplatin [1][2].

Anticancer Platinum complexes Fluorinated amino acid ligands

Enantioselective Synthesis: Ethyl 2-Amino-3,3,3-trifluoro-2-methylpropanoate as a Key Intermediate for Non-Racemic α-Tfm-Ala Derivatives via Sulfinimine Route

Enantiomerically pure (S)-α-ethyl-3,3,3-trifluoroalanine ethyl ester (the S-enantiomer of the target compound) was synthesized via stereoselective addition of Grignard reagents to a chiral sulfinimine derived from ethyl trifluoropyruvate [1]. The key intermediate sulfinamide (2S,Ss)-3 was obtained in 84% diastereomeric excess (d.e.) and 75% overall yield, with enantiomeric purity (e.e.) of 97.5% confirmed by chiral HPLC [1]. This methodology provides a reliable route to enantiopure α-Tfm-alanine building blocks that are otherwise challenging to obtain in non-racemic form.

Asymmetric synthesis Chiral building blocks α-Tfm-amino acids

Metabolic Stability Enhancement: α-CF₃ Substitution Protects Against Proteolytic Degradation in Peptide Therapeutics

Incorporation of α-trifluoromethylalanine (α-Tfm-Ala) into peptides confers significant resistance to enzymatic hydrolysis compared to peptides containing natural alanine or non-fluorinated α-methylalanine [1]. The electron-withdrawing CF₃ group directly attached to the α-carbon reduces the nucleophilicity of the adjacent amide nitrogen and alters the local peptide backbone conformation, hindering recognition and cleavage by serine and cysteine proteases [1][2]. This property has been exploited to extend the in vivo half-life of peptide-based drug candidates.

Peptide stability Protease resistance Fluorinated amino acids

Ethyl Ester Protecting Group: Orthogonal Deprotection Selectivity vs. Methyl Ester Analogs

Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate (MW 185.14 g/mol) offers distinct advantages in orthogonal protection strategies compared to its methyl ester counterpart (methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate, CAS 87492-64-6, MW 171.12 g/mol) [1][2]. Ethyl esters exhibit slower hydrolysis kinetics under both acidic and basic conditions than methyl esters, providing a wider operational window for selective deprotection in the presence of other base-labile protecting groups (e.g., Fmoc) [3]. The differential hydrolysis rates (methyl esters typically hydrolyze 2-5× faster than ethyl esters under standard saponification conditions) enable sequential deprotection strategies that are not feasible with methyl ester analogs.

Peptide synthesis Orthogonal protection Ester hydrolysis

Optimal Application Scenarios for Ethyl 2-Amino-3,3,3-trifluoro-2-methylpropanoate in Pharmaceutical and Chemical Research


Synthesis of Conformationally Constrained Peptides with Enhanced Proteolytic Stability

The α,α-disubstituted nature of this compound, with a CF₃ group and a methyl group at the α-carbon, introduces significant conformational constraints into peptide backbones. Following Fmoc- or Boc-protection of the amine, this ethyl ester can be incorporated into solid-phase peptide synthesis to generate peptides with restricted backbone flexibility [1]. The resulting α-Tfm-Ala-containing peptides exhibit enhanced resistance to enzymatic degradation, making them ideal candidates for therapeutic peptides requiring extended in vivo half-life [2].

Asymmetric Synthesis of Enantiopure α-Trifluoromethyl-α-Amino Acid Derivatives

This compound serves as a key intermediate or reference standard in the stereoselective synthesis of enantiopure α-Tfm-amino acids via chiral auxiliary-based methods (e.g., sulfinimine chemistry) or catalytic asymmetric approaches [1]. Researchers can obtain or synthesize the enantiopure ethyl ester (either R- or S-configuration) and subsequently elaborate it into diverse α-Tfm-α-amino acid derivatives, including α-vinyl, α-ethynyl, and α-alkyl analogs with high enantiomeric purity (>95% e.e.) [2].

Medicinal Chemistry Scaffold for Platinum-Based Anticancer Complexes and Metallodrugs

Hydrolysis of the ethyl ester yields α-trifluoromethylalanine (α-Tfm-Ala), which can function as an N,O-chelating ligand for platinum(II) and other metal centers. The resulting complexes have demonstrated in vitro cytotoxicity comparable to cisplatin, with evidence of a distinct mechanism of action (absence of G2/M arrest) that may circumvent cisplatin resistance mechanisms [1]. This application scenario is particularly relevant for oncology drug discovery programs seeking novel platinum-based agents with differentiated resistance profiles [2].

19F NMR Probe Development for Studying Peptide-Protein Interactions

The CF₃ group in this compound provides a sensitive 19F NMR handle with a single, intense resonance due to the magnetic equivalence of the three fluorine atoms. When incorporated into peptides as α-Tfm-Ala, the 19F chemical shift is exquisitely sensitive to local environment changes upon protein binding, enabling real-time monitoring of peptide-protein interactions without background interference from natural biomolecules [1]. This application is valuable for biophysical characterization in drug discovery and chemical biology.

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